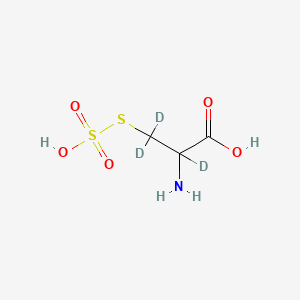

S-Sulfo-DL-cysteine-2,3,3-d3

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

C3H7NO5S2 |

|---|---|

分子量 |

204.2 g/mol |

IUPAC 名称 |

2-amino-2,3,3-trideuterio-3-sulfosulfanylpropanoic acid |

InChI |

InChI=1S/C3H7NO5S2/c4-2(3(5)6)1-10-11(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9)/i1D2,2D |

InChI 键 |

NOKPBJYHPHHWAN-FUDHJZNOSA-N |

手性 SMILES |

[2H]C([2H])(C([2H])(C(=O)O)N)SS(=O)(=O)O |

规范 SMILES |

C(C(C(=O)O)N)SS(=O)(=O)O |

产品来源 |

United States |

Foundational & Exploratory

The Biological Significance of S-Sulfo-DL-cysteine-2,3,3-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Sulfo-DL-cysteine-2,3,3-d3 (d3-SSC) is the deuterium-labeled form of S-Sulfo-DL-cysteine (SSC), a neuroactive, non-proteinogenic amino acid. The biological significance of d3-SSC is intrinsically linked to its unlabeled counterpart. SSC is a potent agonist of the N-methyl-D-aspartate (NMDA) receptor and a structural analog of the excitatory neurotransmitter glutamate (B1630785). In healthy individuals, SSC is present at very low levels. However, in certain rare metabolic disorders, such as sulfite (B76179) oxidase deficiency and molybdenum cofactor deficiency, impaired sulfur amino acid metabolism leads to the accumulation of sulfite and the subsequent formation of high concentrations of SSC. This accumulation results in severe neurotoxicity, manifesting as intractable seizures, encephalopathy, and profound developmental delays. The primary and critical biological significance of this compound lies in its application as a stable isotope-labeled internal standard for the accurate quantification of endogenous S-Sulfocysteine in biological matrices by mass spectrometry. This precise measurement is essential for the diagnosis, monitoring, and development of therapeutic interventions for these devastating neurological diseases. This guide provides an in-depth overview of the biological context of SSC, the utility of its deuterated analog, and the experimental methodologies for its application.

The Biological Role and Pathophysiology of S-Sulfocysteine

S-Sulfocysteine is formed from the reaction of sulfite with cystine. Under normal physiological conditions, the enzyme sulfite oxidase, which requires a molybdenum cofactor for its activity, efficiently oxidizes sulfite to sulfate, keeping sulfite and consequently SSC levels low.

Inborn errors of metabolism affecting this pathway lead to the pathological accumulation of SSC. These conditions include:

-

Sulfite Oxidase Deficiency (SOD): A defect in the SUOX gene leads to a non-functional sulfite oxidase enzyme.

-

Molybdenum Cofactor Deficiency (MoCD): Genetic defects in the synthesis of the molybdenum cofactor render sulfite oxidase and other molybdoenzymes inactive.

The elevated levels of SSC are directly implicated in the severe neurological damage observed in patients with SOD and MoCD. As a potent NMDA receptor agonist, SSC mimics the action of glutamate, leading to excitotoxicity. This process is characterized by excessive neuronal stimulation, resulting in a massive influx of calcium ions (Ca2+), activation of degradative enzymes like calpains, and ultimately, neuronal cell death.[1][2][3]

Signaling Pathway of S-Sulfocysteine-Induced Neurotoxicity

The neurotoxic effects of S-Sulfocysteine are primarily mediated through the overactivation of NMDA receptors, a subtype of ionotropic glutamate receptors. The signaling cascade is as follows:

The Role of this compound in Research and Diagnostics

The critical role of this compound is to serve as an internal standard in stable isotope dilution mass spectrometry assays.[4] This technique is the gold standard for the quantitative analysis of small molecules in complex biological samples like urine and plasma.

The rationale for using a stable isotope-labeled internal standard is to correct for variations that can occur during sample preparation and analysis. These variations may include:

-

Loss of analyte during sample extraction and cleanup.

-

Fluctuations in instrument response (e.g., ionization efficiency in the mass spectrometer).

-

Matrix effects, where other components in the sample interfere with the ionization of the analyte of interest.

Because this compound is chemically identical to the endogenous S-Sulfocysteine, it behaves in the same way during sample processing and analysis. However, due to the presence of three deuterium (B1214612) atoms, it has a higher mass-to-charge ratio (m/z) and can be distinguished from the unlabeled analyte by the mass spectrometer. By adding a known amount of d3-SSC to each sample at the beginning of the workflow, the ratio of the peak areas of the endogenous analyte to the internal standard can be used to accurately calculate the concentration of the endogenous SSC, regardless of analytical variability.

Experimental Workflow for Quantification of S-Sulfocysteine

The following diagram illustrates a typical workflow for the quantification of S-Sulfocysteine in a biological sample using this compound as an internal standard.

Quantitative Data

The use of this compound as an internal standard has enabled the precise quantification of S-Sulfocysteine in clinical samples, which is crucial for the diagnosis of sulfite oxidase deficiency and molybdenum cofactor deficiency.

| Population | Matrix | S-Sulfocysteine Concentration (mmol/mol creatinine) | Reference |

| Control | Urine | < 5 | [5] |

| Molybdenum Cofactor Deficiency (MOCOD) | Urine | 85 - 695 | [6] |

| Sulfite Oxidase Deficiency (SUOD) | Urine | Significantly elevated (specific range varies) | [5] |

Experimental Protocols

The following is a representative protocol for the quantification of S-Sulfocysteine in urine using UPLC-MS/MS with this compound as an internal standard, based on published methodologies.[5]

Materials and Reagents

-

S-Sulfo-DL-cysteine (analyte standard)

-

This compound (internal standard)

-

LC-MS grade water

-

LC-MS grade acetonitrile (B52724)

-

Formic acid

-

Urine samples (patient and control)

Sample Preparation

-

Standard and Internal Standard Preparation: Prepare stock solutions of S-Sulfocysteine and this compound in LC-MS grade water. Prepare a working solution of the internal standard.

-

Sample Dilution and Spiking: Dilute urine samples with LC-MS grade water. Add a fixed volume of the internal standard working solution to each diluted urine sample, calibrator, and quality control sample.

-

Centrifugation: Vortex the samples and centrifuge to pellet any precipitates.

-

Transfer: Transfer the supernatant to an autosampler vial for analysis.

UPLC-MS/MS Analysis

-

Chromatographic System: A UPLC (Ultra-Performance Liquid Chromatography) system equipped with a suitable column (e.g., HILIC or reversed-phase C18).

-

Mobile Phases: Typically, a gradient elution using mobile phases consisting of water and acetonitrile with a small percentage of formic acid.

-

Mass Spectrometer: A tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions:

-

S-Sulfocysteine: Monitor the transition from the precursor ion (m/z of SSC) to a specific product ion.

-

This compound: Monitor the transition from the precursor ion (m/z of d3-SSC) to the same product ion as the unlabeled analyte.

-

-

Data Acquisition and Analysis: Acquire the data using the instrument's software. Integrate the peak areas for both the analyte and the internal standard. Calculate the concentration of S-Sulfocysteine in the samples using a calibration curve constructed from the standards.

Conclusion

The biological significance of this compound is not in its direct physiological effects, but in its indispensable role as an analytical tool. By enabling the accurate and precise quantification of its neurotoxic, unlabeled counterpart, S-Sulfocysteine, d3-SSC is fundamental to the diagnosis and study of severe inborn errors of sulfur metabolism. This, in turn, facilitates early intervention and the development of novel therapeutic strategies for patients suffering from these devastating conditions. The methodologies outlined in this guide provide a framework for researchers and clinicians to effectively utilize this critical reagent in their work.

References

- 1. Development of a rapid UPLC-MS/MS determination of urine sulfocysteine for diagnosis of sulfocysteinuria and molybdenum co-factor deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 3. mayocliniclabs.com [mayocliniclabs.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Molybdenum Cofactor Deficiency: A New HPLC Method for Fast Quantification of S-Sulfocysteine in Urine and Serum - PMC [pmc.ncbi.nlm.nih.gov]

S-Sulfo-DL-cysteine-2,3,3-d3 chemical properties and structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of S-Sulfo-DL-cysteine-2,3,3-d3, a deuterated derivative of S-Sulfo-DL-cysteine. This isotopically labeled compound is a valuable tool for researchers, scientists, and professionals in drug development, particularly in studies requiring sensitive and specific quantification.

Core Chemical Properties

This compound is the deuterium-labeled form of S-Sulfo-DL-cysteine.[1][2][3] The incorporation of deuterium (B1214612) isotopes provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantitative analysis, such as NMR, GC-MS, or LC-MS.[1][4] Deuteration can also influence the pharmacokinetic and metabolic profiles of drug candidates.[1][2] The unlabeled counterpart, S-Sulfocysteine, is recognized as a potent agonist of the N-methyl-D-aspartate (NMDA) receptor.[]

Data Presentation: Key Chemical and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₃H₄D₃NO₅S₂ | [1][2][3][] |

| Molecular Weight | 204.24 g/mol | [1][2][3][] |

| CAS Number (Labeled) | 2687960-80-9 | [1][2] |

| CAS Number (Unlabeled) | 4371-53-3 | [1][6] |

| Isotopic Enrichment | ≥98 atom % D | [7] |

| Purity | ≥98% | [] |

| Melting Point | 170 °C | [] |

| Physical State | Solid | [8] |

| Storage Conditions | Store refrigerated (-5 °C to 5 °C), protect from light.[][8] | [][8] |

| Stability | Stable under recommended storage conditions. Re-analysis is recommended after three years.[7] | [7] |

| SMILES | OS(SC([2H])([2H])C(N)([2H])C(O)=O)(=O)=O | [1] |

| InChI | InChI=1S/C3H7NO5S2/c4-2(3(5)6)1-10-11(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9)/i1D2,2D | [] |

| Synonyms | DL-Cysteine S-sulfate, DL-Cysteinesulfonic Acid | [6] |

Chemical Structure

The structure of this compound is characterized by a cysteine backbone with a sulfo group attached to the sulfur atom. The deuterium atoms are located at the 2 and 3 positions of the cysteine moiety.

Caption: Chemical structure of this compound.

Experimental Protocols

General Synthesis Approach for Isotopically Labeled Cysteine Derivatives

A common method involves the use of bacterial cysteine synthases.[9] For instance, ³⁴S-labeled L-cysteine (B1669680) can be synthesized from O-acetyl-L-serine and ³⁴S-labeled sodium sulfide (B99878) using recombinant CysK or CysM enzymes.[9] A similar enzymatic approach could potentially be adapted for deuterium labeling, or a chemical synthesis route involving deuterated starting materials would be employed.

Analytical Methodology: Use as an Internal Standard

This compound is primarily used as an internal standard in quantitative mass spectrometry.[1][4]

A generalized workflow for its use in an LC-MS/MS application would be as follows:

-

Sample Preparation: Biological samples (e.g., plasma, tissue homogenates) are prepared, which may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances.

-

Internal Standard Spiking: A known concentration of this compound is added to the prepared samples, calibrators, and quality control samples.

-

LC Separation: The sample mixture is injected into a liquid chromatography system. The analyte of interest (unlabeled S-Sulfo-DL-cysteine) and the internal standard (this compound) are separated from other matrix components on a suitable analytical column.

-

MS/MS Detection: The separated compounds are introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

Quantification: The peak area ratio of the analyte to the internal standard is calculated. This ratio is then used to determine the concentration of the analyte in the unknown samples by comparing it to a calibration curve generated from samples with known concentrations of the analyte and a fixed concentration of the internal standard.

Caption: Generalized workflow for using this compound as an internal standard.

Biological Context and Signaling

While specific signaling pathways for this compound have not been detailed, the biological activity of its unlabeled form, S-Sulfocysteine, has been investigated. S-Sulfocysteine is a bioavailable derivative of L-cysteine and has been studied in Chinese hamster ovary (CHO) cells, which are commonly used in the production of therapeutic proteins.[10] Mechanistic studies in CHO cells have shown that S-Sulfocysteine supplementation can impact intracellular metabolic pathways, including those related to glutathione (B108866) and other sulfur-containing compounds.[10] As previously mentioned, S-Sulfocysteine also acts as a potent agonist for the NMDA receptor.[] The deuterated form is expected to have similar biological targets, with potential differences in its metabolic rate and pharmacokinetic properties.

Caption: Biological interactions of the unlabeled counterpart, S-Sulfocysteine.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 8. ð-sulfo-DL-Cysteine (2,3,3-Dâ, 99%) - Cambridge Isotope Laboratories, DLM-8738-PK [isotope.com]

- 9. Synthesis of l-cysteine derivatives containing stable sulfur isotopes and application of this synthesis to reactive sulfur metabolome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanistic insights into the biological activity of S-Sulfocysteine in CHO cells using a multi-omics approach - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Purification of S-Sulfo-DL-cysteine-2,3,3-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis and purification of S-Sulfo-DL-cysteine-2,3,3-d3, a deuterated analogue of S-Sulfocysteine. This isotopically labeled compound is a valuable tool in metabolic research, proteomics, and as an internal standard for quantitative mass spectrometry-based analyses. This document outlines the synthetic pathway, detailed experimental protocols, purification strategies, and expected analytical data.

Introduction

S-Sulfo-cysteine (SSC) is a cysteine derivative that plays a role in sulfur metabolism and has been identified as a biomarker for certain metabolic disorders. The deuterated form, this compound, provides a stable isotope label that is crucial for tracer studies and for precise quantification in complex biological matrices. Its synthesis involves two key stages: the preparation of the deuterated precursor, DL-cysteine-2,3,3-d3, followed by the S-sulfonation of its thiol group.

Synthesis of this compound

The overall synthetic scheme is a two-step process, which is illustrated in the workflow diagram below. The initial and most critical step is the synthesis of the deuterated cysteine, followed by a well-established S-sulfonation reaction.

Synthesis of DL-cysteine-2,3,3-d3

The preparation of DL-cysteine deuterated at the 2,3,3-positions (CAS Number: 214782-32-8) can be approached through several methods, often involving hydrogen-deuterium exchange reactions under specific conditions that promote racemization, which is desired for the DL-form. A plausible method involves the use of a deuterated solvent under basic conditions to facilitate the exchange of the protons at the α and β carbons.

Experimental Protocol: Synthesis of DL-cysteine-2,3,3-d3

-

Reaction Setup: In a sealed, heavy-walled glass reactor, suspend DL-cysteine (1.0 eq) in deuterium (B1214612) oxide (D₂O, 99.8 atom % D).

-

Addition of Base: Add a catalytic amount of a suitable base, such as sodium deuteroxide (NaOD) in D₂O, to raise the pH and initiate the H-D exchange.

-

Reaction Conditions: Heat the mixture at an elevated temperature (e.g., 120-140 °C) for a prolonged period (e.g., 24-48 hours) to ensure complete exchange at the α and β positions. The progress of the deuteration can be monitored by ¹H NMR spectroscopy by observing the disappearance of the signals corresponding to the protons at C2 and C3.

-

Work-up: After cooling the reaction mixture to room temperature, neutralize it with deuterium chloride (DCl) in D₂O.

-

Isolation: Remove the D₂O under reduced pressure. The resulting solid can be further purified by recrystallization from a D₂O/ethanol-d6 mixture to yield DL-cysteine-2,3,3-d3.

-

Characterization: Confirm the identity and isotopic purity of the product using Mass Spectrometry (to verify the M+3 mass shift) and NMR spectroscopy.

S-Sulfonation of DL-cysteine-2,3,3-d3

The S-sulfonation of the deuterated cysteine is achieved by reacting the thiol group with a sulfite (B76179) source. This reaction leads to the formation of the stable S-sulfo derivative.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve the synthesized DL-cysteine-2,3,3-d3 (1.0 eq) in deoxygenated water.

-

Addition of Sulfite: Add a solution of sodium sulfite (Na₂SO₃, >1.0 eq) in water to the cysteine solution.

-

Oxidation: While stirring, bubble a stream of air or oxygen through the solution to facilitate the oxidative sulfitolysis. The pH of the reaction should be maintained in the slightly alkaline range (pH 8-9) to promote the reaction.

-

Reaction Monitoring: The reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material and the formation of the product.

-

Quenching and Isolation: Once the reaction is complete, the mixture can be acidified to quench the reaction. The crude product is then ready for purification.

Purification of this compound

The purification of the final product is critical to remove unreacted starting materials, salts, and any side products. A combination of ion-exchange chromatography and crystallization is typically employed.

Experimental Protocol: Purification

-

Ion-Exchange Chromatography:

-

Column: A strong anion-exchange column is used for purification.

-

Sample Loading: The crude reaction mixture is loaded onto the column.

-

Elution: The column is washed with water to remove unreacted cationic and neutral species. The product is then eluted using a salt gradient (e.g., 0-1 M sodium chloride) or a buffer with decreasing pH. An alternative is to use an acetate (B1210297) buffer at pH 5.2.

-

Fraction Collection: Fractions are collected and analyzed by HPLC to identify those containing the pure product.

-

-

Desalting and Crystallization:

-

Pooling and Desalting: The pure fractions are pooled. If a salt gradient was used for elution, the product needs to be desalted, for example, by using a size-exclusion column or by reverse osmosis.

-

Crystallization: The desalted solution is concentrated under reduced pressure. The pure this compound can be crystallized by adding a miscible organic solvent like ethanol (B145695) or acetone (B3395972) and cooling the solution.

-

Final Product: The resulting crystals are collected by filtration, washed with a cold solvent, and dried under vacuum.

-

Data Presentation

The following tables summarize the expected physicochemical properties and representative analytical data for the synthesized compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃H₄D₃NO₅S₂ |

| Molecular Weight | 204.24 g/mol |

| CAS Number | Not available for the S-sulfo derivative |

| Appearance | White crystalline solid |

| Solubility | Soluble in water |

Table 2: Representative Analytical Data

| Analytical Technique | Expected Result |

| Mass Spectrometry (ESI-MS) | [M-H]⁻ at m/z 203.2 |

| ¹H NMR (D₂O) | Signal for the proton at C2 should be absent or significantly reduced. |

| ¹³C NMR (D₂O) | Signals for C2 and C3 will show coupling to deuterium. |

| HPLC Purity | >98% (as determined by a suitable chromatographic method) |

| Isotopic Purity | >98 atom % D |

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

An In-Depth Technical Guide to the Neurotoxicity of S-Sulfocysteine and its Deuterated Analog

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neurotoxic effects of S-sulfocysteine (SSC), a structural analog of the neurotransmitter glutamate (B1630785). It details the molecular mechanisms of action, summarizes key quantitative data, and provides an exemplary experimental protocol for assessing its neurotoxicity. The guide also addresses the toxicological profile of its deuterated analog, S-Sulfo-DL-cysteine-2,3,3-d3, in the context of its common application in analytical chemistry.

Introduction: S-Sulfocysteine as a Potent Endogenous Neurotoxin

S-sulfocysteine (SSC) is a sulfur-containing amino acid that is an analog of glutamate.[1] It is formed from the reaction of sulfite (B76179) with cystine.[1] In healthy individuals, the mitochondrial enzyme sulfite oxidase efficiently converts sulfite to sulfate, keeping SSC levels low.[1] However, in certain rare inborn errors of metabolism, such as Molybdenum Cofactor Deficiency (MoCD) and isolated Sulfite Oxidase Deficiency (SOD), the failure to catabolize sulfite leads to a pathological accumulation of SSC in plasma and urine.[1][2][3][4] This accumulation is directly linked to the severe neurodegeneration, intractable seizures, and early childhood death characteristic of these diseases.[2][5] The primary mechanism underlying this neurodegeneration is excitotoxicity, driven by SSC's potent agonism at the N-methyl-D-aspartate (NMDA) receptor.[6][7][8]

Comparative Neurotoxicity: S-Sulfocysteine vs. This compound

Direct comparative studies on the neurotoxicity of this compound are not available in published literature. Deuterated compounds such as this are most commonly synthesized for use as internal standards in mass spectrometry-based analytical methods. The substitution of hydrogen with deuterium (B1214612) creates a stable, heavier isotope that is chemically identical to the parent compound but can be distinguished by its mass-to-charge ratio.

The foundational assumption in these applications is that the deuterated analog exhibits identical biological and toxicological properties. The carbon-deuterium bonds are stronger than carbon-hydrogen bonds, which can sometimes lead to a "kinetic isotope effect" where reaction rates are altered. However, for receptor-binding and subsequent ion channel activation, which are the primary drivers of SSC's toxicity, this effect is considered negligible. Therefore, This compound is presumed to have a neurotoxic profile identical to that of S-sulfocysteine.

Mechanism of Action: NMDA Receptor-Mediated Excitotoxicity

The neurotoxicity of S-sulfocysteine is primarily mediated by its action as a potent and selective agonist for the NMDA-type glutamate receptor.[2][6][8]

The signaling cascade is as follows:

-

Receptor Binding: SSC binds to the glutamate site on the NMDA receptor, causing the receptor's associated ion channel to open.[1][5]

-

Excessive Calcium Influx: The opening of the channel leads to a massive and uncontrolled influx of calcium (Ca²⁺) into the neuron.[6][7][8]

-

Activation of Degradative Enzymes: The pathologically high intracellular Ca²⁺ levels activate downstream enzymatic pathways, most notably the protease calpain.[1][6][7]

-

Synaptic Protein Degradation: Activated calpain proceeds to degrade critical structural and signaling proteins. A key target is gephyrin, a scaffolding protein essential for the function of inhibitory GABAergic synapses.[1][6][7]

-

Exacerbated Excitotoxicity: The degradation of inhibitory machinery like gephyrin further unbalances the neuron's excitatory/inhibitory state, exacerbating the excitotoxic damage.[6][7]

-

Neuronal Death: The combined effects of ionic imbalance, enzymatic degradation, and mitochondrial dysfunction lead to apoptotic and necrotic cell death.[6][9]

This entire cascade can be mitigated by pharmacological blockade of the NMDA receptor with antagonists like MK801 or memantine, confirming the central role of this receptor in SSC-mediated neurotoxicity.[6][7]

References

- 1. Sulfocysteine | Rupa Health [rupahealth.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Frontiers | Sulfite Alters the Mitochondrial Network in Molybdenum Cofactor Deficiency [frontiersin.org]

- 4. emedicine.medscape.com [emedicine.medscape.com]

- 5. Frontiers | S-Sulfocysteine Induces Seizure-Like Behaviors in Zebrafish [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. S-sulfocysteine/NMDA receptor-dependent signaling underlies neurodegeneration in molybdenum cofactor deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. JCI - S-sulfocysteine/NMDA receptor–dependent signaling underlies neurodegeneration in molybdenum cofactor deficiency [jci.org]

- 9. S-Sulfocysteine's toxic effects on HT-22 cells are not triggered by glutamate receptors, nor do they involve apoptotic or genotoxicity mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of S-Sulfocysteine in Molybdenum Cofactor Deficiency: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Molybdenum cofactor deficiency (MoCD) is a rare, autosomal recessive inborn error of metabolism characterized by severe, progressive neurodegeneration and early childhood death.[1][2][3] The underlying cause is a failure in the biosynthesis of the molybdenum cofactor (MoCo), which is essential for the function of several enzymes, most critically, sulfite (B76179) oxidase (SOX).[3][4][5] The dysfunction of SOX leads to the accumulation of toxic sulfite, which in turn reacts with cystine to form S-sulfocysteine (SSC).[6][7][8] This document provides a comprehensive technical overview of the central role of SSC in the pathophysiology of MoCD, its utility as a diagnostic and monitoring biomarker, and its position as a key target for therapeutic intervention.

Biochemical Pathway: From Sulfite Accumulation to S-Sulfocysteine Formation

In a healthy individual, the mitochondrial enzyme sulfite oxidase, which requires the molybdenum cofactor, catalyzes the oxidation of sulfite to sulfate, the terminal step in the catabolism of sulfur-containing amino acids like cysteine and methionine.[6][9] In MoCD, genetic defects in the MoCo biosynthesis pathway render SOX inactive.[4] This enzymatic block leads to a systemic accumulation of sulfite.[6][10] The excess sulfite then non-enzymatically reacts with cystine (the oxidized dimer of cysteine) to form S-sulfocysteine (SSC).[6][7][11]

The accumulation of SSC is a key pathological event in MoCD.[4][8]

Pathophysiological Role of S-Sulfocysteine: A Neurotoxic Metabolite

S-sulfocysteine is not merely a biomarker but an active pathogenic molecule in MoCD. Its structural similarity to the excitatory neurotransmitter glutamate (B1630785) allows it to act as a potent agonist at N-methyl-D-aspartate (NMDA) receptors.[2][11][12]

The proposed mechanism of SSC-induced neurotoxicity involves:

-

NMDA Receptor Activation: SSC binding to NMDA receptors leads to excessive calcium influx into neurons.[2]

-

Excitotoxicity: The sustained calcium overload triggers a cascade of neurotoxic events, including the activation of proteases like calpain.[2]

-

Synaptic Damage: Calpain activation can lead to the degradation of crucial synaptic proteins, impairing synaptic function and contributing to neuronal cell death.[2]

This excitotoxic cascade is a major contributor to the severe and progressive neurological damage, including intractable seizures and cerebral atrophy, observed in MoCD patients.[3][12][13]

Quantitative Analysis of S-Sulfocysteine in MoCD

The measurement of SSC in biological fluids is a cornerstone of MoCD diagnosis and therapeutic monitoring.[8][10] Its levels are markedly elevated in untreated patients.

| Biomarker | Fluid | Control Individuals | Untreated MoCD Patients | Reference |

| S-Sulfocysteine (SSC) | Urine | 0.26 - 18.83 mmol/mol creatinine | 85 - 695 mmol/mol creatinine | [10][14] |

| Serum | Median: 6.94 mmol/mol creatinine | Markedly elevated | [10] | |

| Sulfite | Urine | Undetectable | Elevated | [6][10] |

| Thiosulfate | Urine | Low levels | Elevated | [6][10] |

| Uric Acid | Plasma/Urine | Normal | Decreased | [10][15] |

| Xanthine (B1682287)/Hypoxanthine (B114508) | Urine | Low levels | Elevated | [10][15] |

Therapeutic Intervention: Targeting S-Sulfocysteine with Fosdenopterin (B1673565)

The primary therapeutic strategy for MoCD Type A is substrate replacement therapy with fosdenopterin (Nulibry™), an exogenous source of cyclic pyranopterin monophosphate (cPMP).[16][17][18] This treatment bypasses the genetic defect in the MoCo biosynthesis pathway, allowing for the production of a functional molybdenum cofactor.[16][19]

The restoration of MoCo synthesis leads to the reactivation of sulfite oxidase, which in turn:

-

Resumes the normal oxidation of sulfite to sulfate.[16]

-

Drastically reduces the accumulation of sulfite.

-

Consequently, leads to a significant and sustained reduction in the levels of S-sulfocysteine.[16][17][19]

| Treatment | Biomarker | Pre-treatment Levels (Urine) | Post-treatment Levels (Urine) | Reference |

| Fosdenopterin (cPMP) | S-Sulfocysteine (SSC) | Baseline: 89.8 µmol/mmol | Month 3-48 Mean: 7.0 - 11.0 µmol/mmol | [20] |

| Sulfite, Thiosulfate, Xanthine | Elevated | Near-normal levels within 1-2 weeks | [21][22] | |

| Uric Acid | Decreased | Near-normal levels within 1-2 weeks | [21][22] |

The reduction in SSC levels is a key indicator of therapeutic efficacy and is associated with improved survival and a halt in further neurodegeneration.[17][20][21]

Experimental Protocols

Quantification of S-Sulfocysteine by LC-MS/MS

A robust and sensitive method for the quantification of SSC in urine and serum is essential for diagnosis and monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard.[23][24]

Principle: This method involves the separation of SSC from other metabolites in the sample by liquid chromatography, followed by its detection and quantification using a mass spectrometer. The use of a stable isotope-labeled internal standard ensures high accuracy and precision.[23]

Methodology:

-

Sample Preparation:

-

Urine samples are centrifuged to remove particulate matter.

-

A small aliquot of the supernatant is diluted with a solution containing a stable isotope-labeled SSC internal standard.[23]

-

For serum/plasma, a protein precipitation step (e.g., with trichloroacetic acid) is performed prior to dilution.[25]

-

-

Chromatographic Separation:

-

An aliquot of the prepared sample is injected into an ultra-high performance liquid chromatography (UPLC) system.[24]

-

Separation is typically achieved on a C18 reverse-phase column using a gradient elution with a mobile phase consisting of an aqueous solution with a weak acid (e.g., formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

-

-

Mass Spectrometric Detection:

-

The column effluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode.[23]

-

The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both native SSC and the isotope-labeled internal standard (Selected Reaction Monitoring - SRM).[23]

-

-

Quantification:

-

The concentration of SSC in the sample is determined by calculating the ratio of the peak area of the native SSC to that of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of SSC.

-

In Vivo Models for MoCD Research

Animal models are crucial for understanding the pathophysiology of MoCD and for the preclinical evaluation of therapeutic strategies.

-

MOCS1 and MOCS2 Knockout Mice: These genetic models recapitulate the severe phenotype observed in human MoCD patients, including early postnatal death and the characteristic biochemical abnormalities of elevated SSC and sulfite.[1][26][27] They have been instrumental in the preclinical development of cPMP replacement therapy.[26]

-

Tungstate-Induced MoCD Model: Administration of tungstate, a molybdenum antagonist, can create a chemical phenocopy of MoCD in mice. This model has been used to study the neurotoxic effects of SSC and to test the efficacy of neuroprotective agents like the NMDA-receptor antagonist memantine.[2]

Conclusion and Future Directions

S-sulfocysteine is a pivotal molecule in the pathology of molybdenum cofactor deficiency. Its formation is a direct consequence of the primary enzymatic defect, and its inherent neurotoxicity is a major driver of the devastating neurological damage that defines the disease. The quantification of SSC is indispensable for the diagnosis and management of MoCD, and its dramatic reduction serves as a primary endpoint for evaluating the efficacy of treatments like fosdenopterin.

Future research should continue to explore the downstream effects of SSC-mediated neurotoxicity to identify additional therapeutic targets. Furthermore, investigating the potential role of other sulfite-adducts in the pathology of MoCD may open new avenues for intervention, particularly for MoCD types B and C, for which no specific treatment is currently available.

References

- 1. Mouse model for molybdenum cofactor deficiency type B recapitulates the phenotype observed in molybdenum cofactor deficient patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. JCI - S-sulfocysteine/NMDA receptor–dependent signaling underlies neurodegeneration in molybdenum cofactor deficiency [jci.org]

- 3. imoa.info [imoa.info]

- 4. mdpi.com [mdpi.com]

- 5. Sulfite Oxidase Deficiency and Molybdenum Cofactor Deficiency: Background, Pathophysiology, Epidemiology [emedicine.medscape.com]

- 6. Sulfocysteine | Rupa Health [rupahealth.com]

- 7. Molybdenum cofactor deficiency: metabolic link between taurine and S-sulfocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sulfite Alters the Mitochondrial Network in Molybdenum Cofactor Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molybdenum Cofactor Deficiency: A New HPLC Method for Fast Quantification of S-Sulfocysteine in Urine and Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New Insights into the Cystine-Sulfite Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | S-Sulfocysteine Induces Seizure-Like Behaviors in Zebrafish [frontiersin.org]

- 13. Frontiers | Sulfite Alters the Mitochondrial Network in Molybdenum Cofactor Deficiency [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. What is molybdenum cofactor deficiency and sulfite intoxication | Rare Disease Education By Sentynl Therapeutics, Inc. [aboutmocdtypea.com]

- 16. fda.gov [fda.gov]

- 17. go.drugbank.com [go.drugbank.com]

- 18. Nulibry (Fosdenopterin) to treat Molybdenum Cofactor Deficiency Type A [clinicaltrialsarena.com]

- 19. newdrugapprovals.org [newdrugapprovals.org]

- 20. What Is NULIBRY® (fosdenopterin) for injection? [nulibry.com]

- 21. publications.aap.org [publications.aap.org]

- 22. Successful treatment of molybdenum cofactor deficiency type A with cPMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Determination of urinary S-sulphocysteine, xanthine and hypoxanthine by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards [mdpi.com]

- 26. Molybdenum cofactor-deficient mice resemble the phenotype of human patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. academic.oup.com [academic.oup.com]

The Use of S-Sulfo-DL-cysteine-2,3,3-d3 as a Metabolic Tracer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope labeling has become an indispensable tool in metabolic research, providing unparalleled insights into the dynamic nature of metabolic pathways. S-Sulfo-DL-cysteine-2,3,3-d3, a deuterium-labeled analog of S-sulfocysteine, offers a powerful tracer for investigating cysteine metabolism and its downstream pathways. This technical guide provides a comprehensive overview of the application of this compound in metabolic studies, detailing experimental protocols, data analysis strategies, and the interpretation of results. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this tracer in their studies of cysteine metabolism in health and disease.

Introduction to this compound

S-Sulfo-DL-cysteine (SSC) is a cysteine derivative that plays a role in sulfur metabolism.[1][2] It is formed by the reaction of sulfite (B76179) with cystine and is a known biomarker for certain inborn errors of metabolism, such as molybdenum cofactor deficiency and isolated sulfite oxidase deficiency.[2][3][4] this compound is a stable isotope-labeled version of SSC, where three hydrogen atoms on the cysteine backbone have been replaced with deuterium (B1214612). This isotopic labeling allows it to be used as a tracer in metabolic studies, enabling the tracking of its metabolic fate through various biochemical pathways.[2] The use of stable isotopes like deuterium is advantageous as they are non-radioactive and can be safely used in a wide range of experimental systems.[5]

Chemical Properties:

| Property | Value |

| Chemical Formula | C3H4D3NO5S2 |

| Molecular Weight | 204.24 g/mol |

| Isotopic Enrichment | Typically >98% |

| Applications | Metabolic tracer, internal standard for quantitative analysis (NMR, GC-MS, LC-MS)[2] |

Cysteine Metabolism and the Role of S-Sulfocysteine

Cysteine is a semi-essential sulfur-containing amino acid with a multitude of critical cellular functions. It is a building block for proteins, a precursor for the synthesis of the major intracellular antioxidant glutathione (B108866) (GSH), and a key molecule in the production of taurine, hydrogen sulfide (B99878) (H₂S), and coenzyme A.[6][7] The dysregulation of cysteine metabolism has been implicated in various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[6][7]

S-sulfocysteine can be taken up by cells and metabolized, influencing intracellular cysteine pools and redox homeostasis.[8] Understanding the pathways through which S-sulfocysteine is metabolized can provide valuable insights into cellular sulfur metabolism and its response to various stimuli or disease states.

Below is a diagram illustrating the central role of cysteine in metabolism and its connection to S-sulfocysteine.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. S-Sulfocysteine Assay [healthcare.uiowa.edu]

- 3. mayocliniclabs.com [mayocliniclabs.com]

- 4. Sulfite Oxidase Deficiency and Molybdenum Cofactor Deficiency Workup: Approach Considerations, Laboratory Studies, Imaging Studies [emedicine.medscape.com]

- 5. benchchem.com [benchchem.com]

- 6. Comprehensive Metabolic Tracing Reveals the Origin and Catabolism of Cysteine in Mammalian Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Mechanistic insights into the biological activity of S-Sulfocysteine in CHO cells using a multi-omics approach - PMC [pmc.ncbi.nlm.nih.gov]

Investigating S-sulfocysteine as an NMDA Receptor Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of S-sulfocysteine (SSC), a structural analog of the excitatory neurotransmitter glutamate (B1630785), and its role as an agonist at the N-methyl-D-aspartate (NMDA) receptor. The accumulation of SSC is implicated in the severe neurodegeneration observed in molybdenum cofactor deficiency (MoCD), a rare metabolic disorder.[1][2] Understanding the mechanisms of SSC-mediated excitotoxicity is crucial for the development of potential therapeutic interventions.

S-sulfocysteine: An Endogenous NMDA Receptor Agonist

S-sulfocysteine is formed from the reaction of sulfite (B76179) with cystine and is structurally similar to glutamate.[3] In conditions like sulfite oxidase deficiency, which can be caused by MoCD, impaired detoxification of sulfite leads to the accumulation of SSC.[3] This accumulation results in the overstimulation of ionotropic glutamate receptors, particularly the NMDA receptor.[3]

Activation of the NMDA receptor by SSC triggers a cascade of downstream events, beginning with a significant influx of calcium ions (Ca²⁺) into the neuron.[4][5] This excessive intracellular calcium is a key driver of excitotoxicity, leading to the activation of degradative enzymes, neuronal damage, and ultimately, cell death.[4][5] The neurotoxic effects of SSC can be mitigated by pharmacological blockade of the NMDA receptor, highlighting its central role in the pathology of MoCD.[1][4]

Quantitative Data: Binding Affinity of S-sulfocysteine

The following table summarizes the reported binding affinity of S-sulfocysteine for glutamatergic receptors. This quantitative data is essential for understanding the potency of SSC as a ligand.

| Compound | Receptor Site | Kᵢ (μM) | Reference |

| S-sulfocysteine | Glutamatergic Receptors | 2.1 | [3] |

Kᵢ (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.

Signaling Pathway of S-sulfocysteine-Mediated Neurotoxicity

The binding of S-sulfocysteine to the NMDA receptor initiates a well-defined signaling pathway that culminates in neuronal cell death. The key steps in this pathway are:

-

NMDA Receptor Activation: S-sulfocysteine binds to the glutamate binding site on the NMDA receptor, causing the ion channel to open.[4][5]

-

Calcium Influx: The opening of the NMDA receptor channel leads to a significant influx of extracellular Ca²⁺ into the neuron.[4][5]

-

Calpain Activation: The elevated intracellular Ca²⁺ levels activate calpains, a family of calcium-dependent proteases.[4][5]

-

Gephyrin Degradation: Activated calpain leads to the degradation of gephyrin, a key scaffolding protein at inhibitory synapses.[4][5]

-

Excitotoxicity and Synapse Loss: The degradation of gephyrin contributes to the loss of GABAergic synapses, further exacerbating excitotoxicity and leading to neuronal cell death.[4][5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the activity of S-sulfocysteine at the NMDA receptor.

Principle: This method uses fluorescent Ca²⁺ indicators, such as Fura-2, to measure changes in intracellular calcium concentration following the application of an agonist.[6][7] The ratio of fluorescence emission at two different excitation wavelengths is used to determine the intracellular Ca²⁺ concentration.[6]

Materials:

-

Primary neuronal cell culture (e.g., cortical or hippocampal neurons)

-

Fura-2 AM (acetoxymethyl ester) fluorescent dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

-

S-sulfocysteine, glutamate (positive control), and NMDA receptor antagonists (e.g., MK-801, APV)

-

Fluorescence microscope with a cooled CCD camera and filter wheel for alternating excitation wavelengths (340 nm and 380 nm)

Procedure:

-

Cell Preparation: Plate primary neurons on glass coverslips and culture until mature.

-

Dye Loading: Incubate the cells with Fura-2 AM and Pluronic F-127 in imaging buffer for 30-60 minutes at 37°C.[8]

-

Washing: Gently wash the cells with fresh imaging buffer to remove extracellular dye.

-

Imaging: Place the coverslip in a perfusion chamber on the microscope stage. Continuously perfuse with imaging buffer.

-

Baseline Measurement: Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.

-

Agonist Application: Apply S-sulfocysteine or glutamate to the cells via the perfusion system.[7]

-

Data Acquisition: Record the changes in fluorescence intensity at both wavelengths over time.

-

Antagonist Application: To confirm the involvement of NMDA receptors, pre-incubate the cells with an NMDA receptor antagonist before applying S-sulfocysteine.[7]

-

Data Analysis: Calculate the ratio of the fluorescence intensities (340/380 nm). An increase in this ratio indicates an increase in intracellular Ca²⁺.

Principle: This technique measures the ionic currents flowing through the cell membrane in response to agonist application, providing direct evidence of ion channel activation.[9] It allows for the characterization of the electrophysiological properties of NMDA receptors activated by S-sulfocysteine.

Materials:

-

Primary neuronal cell culture or brain slices

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Glass micropipettes

-

Intracellular and extracellular recording solutions

-

S-sulfocysteine, glutamate, and NMDA receptor antagonists

Procedure:

-

Cell/Slice Preparation: Prepare neuronal cultures or acute brain slices for recording.

-

Pipette Preparation: Pull glass micropipettes and fill with intracellular solution. The resistance should be 3-7 MΩ.

-

Seal Formation: Approach a neuron with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (gigaseal).

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.

-

Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., -70 mV).

-

Agonist Application: Apply S-sulfocysteine or glutamate to the cell using a perfusion system.

-

Current Recording: Record the inward currents elicited by the agonist.

-

I-V Relationship: To characterize the voltage-dependence of the current, apply voltage ramps or steps during agonist application.

-

Antagonist Confirmation: Co-apply an NMDA receptor antagonist with S-sulfocysteine to confirm that the recorded currents are mediated by NMDA receptors.

Principle: This assay measures the ability of a test compound (S-sulfocysteine) to displace a radiolabeled ligand that specifically binds to the NMDA receptor.[10][11] This allows for the determination of the binding affinity (Kᵢ) of the test compound.[11]

Materials:

-

Rat brain membrane preparations (e.g., from cerebral cortex or hippocampus)

-

Radiolabeled NMDA receptor ligand (e.g., [³H]MK-801 for the channel site, or a competitive antagonist like [³H]CGP 39653 for the glutamate site)

-

S-sulfocysteine

-

Binding buffer

-

Glass fiber filters

-

Cell harvester

-

Scintillation counter and scintillation cocktail

Procedure:

-

Membrane Preparation: Homogenize brain tissue in ice-cold buffer and prepare a crude membrane fraction by centrifugation.[11]

-

Assay Setup: In a 96-well plate, add the membrane preparation, radioligand, and varying concentrations of S-sulfocysteine.[11]

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from unbound radioligand.[11]

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[11]

-

Data Analysis: Plot the percentage of specific binding against the concentration of S-sulfocysteine. Use non-linear regression to determine the IC₅₀ (the concentration of SSC that inhibits 50% of specific radioligand binding). Calculate the Kᵢ value from the IC₅₀ using the Cheng-Prusoff equation.

References

- 1. JCI - S-sulfocysteine/NMDA receptor–dependent signaling underlies neurodegeneration in molybdenum cofactor deficiency [jci.org]

- 2. JCI - S-sulfocysteine/NMDA receptor–dependent signaling underlies neurodegeneration in molybdenum cofactor deficiency [jci.org]

- 3. Frontiers | S-Sulfocysteine Induces Seizure-Like Behaviors in Zebrafish [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. S-sulfocysteine/NMDA receptor-dependent signaling underlies neurodegeneration in molybdenum cofactor deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

The Neuroexcitatory Effects of S-Sulfocysteine on Neuronal Glutamate Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Sulfocysteine (SSC), a structural analogue of the excitatory neurotransmitter glutamate (B1630785), is an endogenous metabolite that accumulates in sulfite (B76179) oxidase deficiency, a rare and fatal metabolic disorder characterized by severe neurological abnormalities. This technical guide provides an in-depth analysis of the molecular mechanisms underlying S-sulfocysteine's effects on glutamate receptors in neurons. The primary focus is on its well-documented activity as an N-methyl-D-aspartate (NMDA) receptor agonist, leading to excitotoxicity. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways to serve as a comprehensive resource for researchers and professionals in neuroscience and drug development.

Introduction

S-Sulfocysteine (SSC) is formed from the reaction of sulfite with cystine and is structurally similar to glutamate.[1][2] In pathological conditions such as sulfite oxidase deficiency, elevated levels of SSC are associated with severe neurological symptoms, including intractable seizures and progressive brain damage.[1][3] The neurotoxic effects of SSC are primarily attributed to its interaction with glutamate receptors, leading to excessive neuronal excitation, a phenomenon known as excitotoxicity.[3][4] Understanding the precise nature of SSC's interaction with different glutamate receptor subtypes is crucial for developing therapeutic strategies for sulfite oxidase deficiency and other neurological disorders involving excitotoxic mechanisms.

This guide will delve into the quantitative aspects of SSC's binding to and activation of glutamate receptors, provide detailed methodologies for studying these interactions, and illustrate the downstream signaling cascades initiated by SSC in neurons.

Quantitative Data on S-Sulfocysteine and Glutamate Receptor Interaction

The interaction of S-Sulfocysteine with glutamate receptors has been quantified through various experimental approaches, primarily radioligand binding assays and functional assays. The following tables summarize the available quantitative data.

| Parameter | Receptor Subtype | Value | Method | Reference |

| Binding Affinity (Ki) | Glutamatergic Receptors | 2.1 µM | In vitro binding assay | [1][2] |

| Half-maximal Effective Concentration (EC50) | NMDA Receptor | 8.2 µM | Radioligand Binding Assay | [5] |

| AMPA Receptor | 59 µM | Radioligand Binding Assay | [5] | |

| Half-maximal Lethal Concentration (LC50) | HT-22 Cells | 125 µM | Probit Analysis | [6] |

Table 1: Binding and Functional Parameters of S-Sulfocysteine at Glutamate Receptors.

| Parameter | Cell Type | SSC Concentration | Effect | Reference |

| Cytotoxicity | Primary mouse neuronal cells | 200 µM | Cytotoxic | [5] |

| Calcium Influx | Primary mouse neuronal cells | 100 µM | Induces calcium influx | [5] |

| Seizure-like movements | Zebrafish larvae | 2 mM | Increases swimming and seizure-like movements | [5] |

Table 2: Cellular and In Vivo Effects of S-Sulfocysteine.

Signaling Pathways of S-Sulfocysteine-Mediated Neurotoxicity

The primary mechanism of S-sulfocysteine-induced neurotoxicity involves the overstimulation of NMDA receptors, leading to a cascade of intracellular events culminating in neuronal cell death.

NMDA Receptor-Mediated Excitotoxicity

S-Sulfocysteine acts as an agonist at the glutamate binding site of the NMDA receptor.[2][3] This binding triggers the opening of the receptor's ion channel, leading to a significant influx of Ca²⁺ into the neuron.[3][7] The excessive intracellular Ca²⁺ concentration is a critical trigger for excitotoxicity.

Downstream Calpain Activation and Gephyrin Cleavage

The sustained elevation of intracellular Ca²⁺ activates various downstream enzymes, including the calcium-dependent protease, calpain.[3] Activated calpain then cleaves a number of cellular substrates, including the postsynaptic scaffolding protein gephyrin.[3] Gephyrin is crucial for the clustering and stabilization of inhibitory GABAA receptors at the synapse. Its degradation leads to a reduction in inhibitory neurotransmission, further exacerbating the excitotoxic state.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of S-sulfocysteine on glutamate receptors.

Radioligand Binding Assay

This protocol is for a competitive binding assay to determine the affinity of S-sulfocysteine for NMDA receptors using a radiolabeled antagonist.

Materials:

-

Neuronal tissue or cells expressing NMDA receptors

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801)

-

Unlabeled S-Sulfocysteine

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Homogenize neuronal tissue or cells in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer.

-

Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled antagonist, and varying concentrations of unlabeled S-sulfocysteine. Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled antagonist).

-

Separation: After incubation to equilibrium, rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract non-specific binding from total binding to determine specific binding. Plot the percentage of specific binding against the concentration of S-sulfocysteine to generate a competition curve. Calculate the IC50 value (the concentration of SSC that inhibits 50% of specific binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Calcium Imaging using Fura-2 AM

This protocol describes the measurement of intracellular calcium concentration ([Ca²⁺]i) changes in response to S-sulfocysteine application.

Materials:

-

Cultured neurons on coverslips

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered saline solution (HBSS)

-

Fluorescence microscope with a ratiometric imaging system

Procedure:

-

Cell Loading: Prepare a loading solution containing Fura-2 AM and Pluronic F-127 in HBSS. Incubate the cultured neurons with the loading solution at 37°C for 30-60 minutes. The AM ester group allows the dye to cross the cell membrane.

-

De-esterification: After loading, wash the cells with HBSS and incubate for an additional 30 minutes to allow intracellular esterases to cleave the AM group, trapping the active Fura-2 dye inside the cells.

-

Imaging: Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope. Excite the cells alternately with light at 340 nm and 380 nm and measure the fluorescence emission at ~510 nm.

-

Data Acquisition: Record a baseline fluorescence ratio (F340/F380) before applying S-sulfocysteine. Perfuse the chamber with a solution containing the desired concentration of SSC and continue to record the fluorescence ratio.

-

Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration. An increase in the F340/F380 ratio indicates an increase in [Ca²⁺]i.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is for recording NMDA receptor-mediated currents in response to S-sulfocysteine application.

Materials:

-

Cultured neurons

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator

-

Borosilicate glass capillaries for pipettes

-

Intracellular and extracellular recording solutions

Procedure:

-

Pipette Preparation: Pull a borosilicate glass capillary to form a micropipette with a tip resistance of 3-5 MΩ. Fill the pipette with an appropriate intracellular solution.

-

Seal Formation: Under visual guidance using a microscope, carefully approach a neuron with the micropipette and apply gentle suction to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Recording: Clamp the neuron's membrane potential at a holding potential (e.g., -70 mV). Record baseline membrane current.

-

Drug Application: Perfuse the recording chamber with an extracellular solution containing S-sulfocysteine.

-

Data Acquisition and Analysis: Record the inward current evoked by SSC. Analyze the amplitude, kinetics, and other properties of the current to characterize the response.

S-Sulfocysteine and Other Glutamate Receptors

While the primary focus of research has been on NMDA receptors, S-sulfocysteine's structural similarity to glutamate suggests potential interactions with other glutamate receptor subtypes.

-

AMPA Receptors: Radioligand binding studies have shown that SSC has a lower affinity for AMPA receptors compared to NMDA receptors, with an EC50 of 59 µM.[5] The functional consequences of this interaction are less well-characterized.

-

Kainate Receptors: There is limited specific data on the interaction of S-sulfocysteine with kainate receptors. Given that kainate receptors are a subtype of ionotropic glutamate receptors, it is plausible that SSC could have some effect, but further investigation is required.

-

Metabotropic Glutamate Receptors (mGluRs): The interaction of SSC with mGluRs is also an area that requires more research. Activation of mGluRs can lead to a variety of downstream signaling events, including the modulation of ion channels and changes in gene expression.

The Case of HT-22 Cells: A Glutamate Receptor-Independent Toxicity Mechanism

Some studies have reported that the neurotoxic effects of S-sulfocysteine in the mouse hippocampal cell line HT-22 are not mediated by glutamate receptors.[6] This apparent contradiction is explained by the fact that undifferentiated HT-22 cells express very low levels of ionotropic glutamate receptors. In these cells, high concentrations of glutamate and its analogs, including SSC, induce a form of oxidative stress-mediated cell death. This occurs through the inhibition of the cystine/glutamate antiporter (system xc-), leading to depletion of intracellular cysteine, a precursor for the antioxidant glutathione. The resulting oxidative stress triggers cell death. However, upon differentiation, HT-22 cells can express functional NMDA receptors and become susceptible to excitotoxicity.

Conclusion

S-Sulfocysteine is a potent neurotoxin that primarily exerts its effects through the activation of NMDA receptors, leading to excitotoxicity. The resulting cascade of events, including excessive calcium influx and calpain-mediated degradation of key synaptic proteins, contributes to the severe neurological damage observed in sulfite oxidase deficiency. While its interactions with other glutamate receptor subtypes are less understood, the available data point to a central role for NMDA receptor overactivation in the pathophysiology of SSC-induced neurodegeneration. The experimental protocols detailed in this guide provide a robust framework for further investigation into the nuanced effects of S-sulfocysteine and for the development of targeted therapeutic interventions. Future research should focus on elucidating the specific effects of SSC on different NMDA receptor subunit combinations and its potential interactions with kainate and metabotropic glutamate receptors to provide a more complete picture of its neurotoxic profile.

References

- 1. Frontiers | Lutein inhibits glutamate-induced apoptosis in HT22 cells via the Nrf2/HO-1 signaling pathway [frontiersin.org]

- 2. S-sulfocysteine/NMDA receptor-dependent signaling underlies neurodegeneration in molybdenum cofactor deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | S-Sulfocysteine Induces Seizure-Like Behaviors in Zebrafish [frontiersin.org]

- 6. Mechanism of glutamate-induced neurotoxicity in HT22 mouse hippocampal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bmglabtech.com [bmglabtech.com]

Unraveling the In Vivo Journey of S-Sulfo-DL-cysteine-2,3,3-d3: A Technical Guide to Understanding its Metabolic Fate

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Sulfo-DL-cysteine (SSC) is a cysteine derivative with a protected thiol group, rendering it more stable than cysteine itself. Its deuterated isotopologue, S-Sulfo-DL-cysteine-2,3,3-d3, serves as a valuable tracer for in vivo metabolic studies, allowing for the precise tracking of its absorption, distribution, metabolism, and excretion (ADME). Understanding the metabolic fate of this compound is crucial for its potential therapeutic applications and for assessing its safety profile. This technical guide provides a comprehensive overview of the proposed metabolic pathways of this compound, detailed experimental protocols for its in vivo investigation, and a framework for the presentation of quantitative data.

While direct in vivo studies on this compound are not extensively documented in publicly available literature, this guide synthesizes information from studies on analogous sulfur-containing amino acids and isotopically labeled compounds to propose a robust framework for its investigation.

Proposed Metabolic Pathway

The primary metabolic fate of S-Sulfo-DL-cysteine is expected to involve its conversion to cysteine, which then enters the well-established cysteine metabolic network. The deuterium (B1214612) label on the cysteine backbone allows for the differentiation of metabolites originating from the administered compound versus the endogenous pool.

The initial step in the metabolism of S-Sulfocysteine is likely the reductive cleavage of the S-sulfo bond to release cysteine and sulfite (B76179). In vitro studies with S-Sulfocysteine in Chinese hamster ovary (CHO) cells have suggested that this process can be mediated by glutathione (B108866) (GSH), forming a mixed disulfide (GS-SO3) which is then reduced.

Once deuterated cysteine (cysteine-d3) is released, it can undergo several transformations:

-

Incorporation into Glutathione: Cysteine-d3 can be incorporated into the tripeptide glutathione (GSH-d3), a major intracellular antioxidant.

-

Taurine Synthesis: Cysteine-d3 can be oxidized to cysteine-d3 sulfinic acid, a precursor for the synthesis of taurine-d3.

-

Pyruvate and Sulfate (B86663) Production: Cysteine-d3 can be catabolized to pyruvate-d3, ammonia, and inorganic sulfate.

-

Protein Synthesis: As an amino acid, cysteine-d3 can be incorporated into proteins.

The released sulfite can be oxidized to sulfate by sulfite oxidase and subsequently excreted.

Proposed metabolic pathway of this compound.

Experimental Protocols

A comprehensive in vivo study to determine the metabolic fate of this compound would involve administration to a model organism, followed by sample collection and analysis.

Animal Model and Dosing

-

Species: Male Sprague-Dawley rats are a commonly used model for pharmacokinetic and metabolism studies.

-

Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the study.

-

Dosing: this compound can be administered via oral gavage or intravenous injection to assess bioavailability and different routes of metabolism. A typical dose for a preliminary study might range from 10 to 50 mg/kg. The compound should be dissolved in a suitable vehicle, such as sterile saline.

Sample Collection

-

Blood: Serial blood samples (approximately 0.25 mL) should be collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Blood should be collected in tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.

-

Urine and Feces: Animals should be housed in metabolic cages to allow for the separate collection of urine and feces over 24 or 48 hours.

-

Tissues: At the end of the study (e.g., 24 hours post-dose), animals are euthanized, and key tissues such as the liver, kidneys, muscle, and brain are collected. Tissues should be flash-frozen in liquid nitrogen and stored at -80°C.

Sample Preparation

-

Plasma: Proteins in plasma samples are precipitated by adding a cold organic solvent like acetonitrile (B52724) or methanol (B129727) (typically in a 3:1 solvent-to-plasma ratio). After vortexing and centrifugation, the supernatant is collected for analysis.

-

Urine: Urine samples should be centrifuged to remove any particulate matter. The supernatant can then be diluted with the initial mobile phase of the LC-MS/MS analysis.

-

Tissues: Tissues are homogenized in a suitable buffer. Metabolites are then extracted using a liquid-liquid extraction or solid-phase extraction method.

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound and its deuterated metabolites.

-

Chromatography: A reversed-phase or HILIC column can be used for the separation of the analytes. A gradient elution with a mobile phase consisting of water and acetonitrile with a modifier like formic acid is typically employed.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity. Specific MRM transitions for the parent compound and each expected deuterated metabolite need to be optimized.

Experimental workflow for the in vivo study.

Data Presentation

Quantitative data from the in vivo study should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Pharmacokinetic Parameters of this compound in Rat Plasma

| Parameter | Oral Administration (Mean ± SD) | IV Administration (Mean ± SD) |

| Cmax (ng/mL) | ||

| Tmax (h) | ||

| AUC(0-t) (ng·h/mL) | ||

| AUC(0-∞) (ng·h/mL) | ||

| t1/2 (h) | ||

| CL/F (mL/h/kg) | ||

| Vd/F (L/kg) | ||

| Bioavailability (%) | N/A |

Table 2: Tissue Distribution of this compound and its Deuterated Metabolites at 24h Post-Dose

| Tissue | S-Sulfo-DL-cysteine-d3 (ng/g) | Cysteine-d3 (ng/g) | Taurine-d3 (ng/g) | Glutathione-d3 (ng/g) |

| Liver | ||||

| Kidney | ||||

| Muscle | ||||

| Brain |

Table 3: Cumulative Excretion of this compound and its Deuterated Metabolites in Urine and Feces (% of Administered Dose)

| Route | S-Sulfo-DL-cysteine-d3 | Cysteine-d3 | Taurine-d3 | Other d-Metabolites | Total Deuterated |

| Urine (0-24h) | |||||

| Feces (0-24h) | |||||

| Total |

Conclusion

This technical guide provides a foundational framework for investigating the in vivo metabolic fate of this compound. By employing stable isotope tracing and modern analytical techniques like LC-MS/MS, researchers can gain crucial insights into the ADME properties of this compound. The proposed metabolic pathways, experimental protocols, and data presentation structures outlined herein will facilitate the design and execution of robust preclinical studies, ultimately contributing to a comprehensive understanding of the biological activity and safety of S-Sulfo-DL-cysteine. Future research in this area will be invaluable for the drug development community.

Methodological & Application

Application Notes and Protocols for the Quantification of S-Sulfo-cysteine using S-Sulfo-DL-cysteine-2,3,3-d3 as an Internal Standard in LC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Sulfo-cysteine (SSC) is a critical biomarker for inherited metabolic disorders such as molybdenum cofactor deficiency (MoCD) and isolated sulfite (B76179) oxidase deficiency (SOD).[1] In these conditions, impaired sulfur-containing amino acid metabolism leads to the accumulation of sulfite, which then reacts with cysteine to form S-Sulfo-cysteine. Elevated levels of SSC can lead to severe neurological damage, making its accurate quantification in biological matrices essential for diagnosis and monitoring of treatment efficacy.[2][3] Furthermore, S-Sulfo-cysteine is a structural analog of glutamate (B1630785) and acts as an N-methyl-D-aspartate (NMDA) receptor agonist, contributing to excitotoxicity and neurodegeneration.[4][5][6]

This document provides detailed application notes and protocols for the sensitive and accurate quantification of S-Sulfo-cysteine in various biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS) with S-Sulfo-DL-cysteine-2,3,3-d3 as a stable isotope-labeled internal standard.

Experimental Protocols

Quantification of S-Sulfo-cysteine in Human Urine

This protocol is adapted from methodologies developed for the clinical diagnosis of molybdenum cofactor and isolated sulfite oxidase deficiencies.[1][7]

Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

Centrifuge at 13,000 x g for 5 minutes to pellet any particulate matter.

-

Transfer the supernatant to a clean tube.

-

Dilute the urine sample 1:10 (or as needed based on expected concentration) with HPLC-grade water.

-

Add the internal standard, this compound, to each diluted sample to a final concentration of 10 µM.

-

Vortex briefly to mix.

-

Transfer the final mixture to an autosampler vial for LC-MS analysis.

LC-MS/MS Method:

-

Liquid Chromatography:

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile (B52724).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Gradient:

Time (min) %B 0.0 95 1.0 95 5.0 50 5.1 5 6.0 5 6.1 95 | 8.0 | 95 |

-

-

Mass Spectrometry (Triple Quadrupole):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) S-Sulfo-cysteine 202.0 106.0 50 | this compound | 205.0 | 109.0 | 50 |

-

MS Parameters:

-

Collision Energy (CE): To be optimized for the specific instrument, typically in the range of 15-25 eV.

-

Declustering Potential (DP): To be optimized, typically around 50-70 V.

-

Ion Source Temperature: 500 °C.

-

IonSpray Voltage: 5500 V.

-

-

Quantification of S-Sulfo-cysteine in Human Plasma

This protocol requires a protein precipitation step to remove larger molecules that can interfere with the analysis.

Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard, this compound, at a concentration of 10 µM.

-

Vortex vigorously for 30 seconds to precipitate proteins.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4 °C.

-

Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase conditions (95% Mobile Phase B).

-

Vortex to dissolve the residue and transfer to an autosampler vial.

LC-MS/MS Method:

The LC-MS/MS method described for urine analysis can be adapted for plasma samples. Optimization of the gradient and injection volume may be necessary to achieve the best chromatographic performance.

Quantification of S-Sulfo-cysteine in Cell Culture Media

This protocol is suitable for monitoring S-Sulfo-cysteine levels in cell culture experiments.

Sample Preparation:

-

Collect cell culture supernatant.

-

Centrifuge at 1,500 x g for 5 minutes to remove cells and debris.

-

Perform a protein precipitation step as described for plasma samples if the media contains a high concentration of protein (e.g., supplemented with serum). For serum-free media, a simple dilution may be sufficient.

-

Dilute the supernatant (or the supernatant from the protein precipitation step) 1:10 with HPLC-grade water containing the internal standard, this compound, to a final concentration of 10 µM.

-

Transfer to an autosampler vial for LC-MS analysis.

LC-MS/MS Method: